BenchChemオンラインストアへようこそ!

RBN012759

PARP14 Biochemical Assay IC₅₀

Choose RBN012759 to achieve clean, pharmacologically relevant PARP14 inhibition that earlier probes like H10 cannot deliver. With >300-fold selectivity over all PARP family members, sub-3 nM cross-species potency, oral bioavailability, and validated in vivo activity in allergic inflammation and tumor-associated macrophage models, this chemical probe eliminates off-target confounding. Its co-crystal structure (PDB: 6WE2) supports structure-based design. Insist on ≥98% purity and confirm biological activity before purchase.

Molecular Formula C19H23FN2O3S
Molecular Weight 378.5 g/mol
Cat. No. B2513032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRBN012759
Molecular FormulaC19H23FN2O3S
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCC(CC4)O
InChIInChI=1S/C19H23FN2O3S/c20-15-7-13(25-9-11-1-2-11)8-16-18(15)19(24)22-17(21-16)10-26-14-5-3-12(23)4-6-14/h7-8,11-12,14,23H,1-6,9-10H2,(H,21,22,24)
InChIKeyNKZDEFKPZSLQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

RBN012759: A Potent and Selective PARP14 Inhibitor for Immuno-Oncology and Allergic Disease Research


RBN012759 is a synthetic small-molecule inhibitor of poly(ADP-ribose) polymerase 14 (PARP14), a mono-ADP-ribosyltransferase implicated in immune regulation and tumor-associated macrophage polarization [1]. It was developed as a chemical probe to enable high-fidelity interrogation of PARP14 catalytic function both in vitro and in vivo, addressing the limitations of previous genetic knockout models [2]. The compound exhibits sub-nanomolar to low-nanomolar biochemical potency against human and mouse PARP14 catalytic domains and demonstrates high selectivity over the broader PARP enzyme family, making it a preferred tool for target validation studies .

Why Off-the-Shelf PARP Inhibitors Cannot Substitute for RBN012759 in PARP14-Dependent Studies


PARP14 belongs to the mono-ADP-ribosyltransferase (monoPARP) subfamily and possesses a catalytic domain distinct from that of polyPARPs such as PARP1/2. Clinically approved polyPARP inhibitors (e.g., olaparib, talazoparib) exhibit negligible activity against PARP14 and cannot be used to dissect PARP14-specific biology [1]. Furthermore, even earlier-generation PARP14 tool compounds such as H10 display potencies (IC₅₀ ≈ 490 nM) and selectivity profiles (>300-fold vs. >24-fold) that are insufficient for many in vivo applications and for cleanly attributing phenotypes to PARP14 catalytic inhibition [2]. RBN012759 was specifically engineered via structure-based design to overcome these selectivity and potency gaps, providing a validated chemical probe suitable for both cellular and whole-animal pharmacology [1].

Quantitative Evidence for Selecting RBN012759 Over Alternative PARP14 Inhibitors


Biochemical Potency: RBN012759 Exhibits >100-Fold Improvement in IC₅₀ Compared to First-Generation PARP14 Inhibitor H10

In a direct head-to-head comparison reported in the literature, RBN012759 demonstrates an IC₅₀ of 0.003 µM against PARP14, whereas the first-generation PARP14 inhibitor H10 exhibits an IC₅₀ of 0.49 µM [1]. This represents a >160-fold improvement in biochemical potency.

PARP14 Biochemical Assay IC₅₀

Selectivity Profile: RBN012759 Offers >300-Fold Selectivity Across the Entire PARP Family vs. <24-Fold for H10

RBN012759 exhibits >300-fold selectivity over all other PARP family members, including monoPARPs and polyPARPs [1]. In contrast, the comparator H10 displays only approximately 24-fold selectivity over PARP1 . This broad selectivity window is critical for attributing biological effects specifically to PARP14 inhibition.

Selectivity PARP Family Off-Target

Cross-Species Activity: RBN012759 Demonstrates Comparable Potency Against Human and Mouse PARP14, Enabling Translational Studies

RBN012759 inhibits mouse PARP14 with an IC₅₀ of 5 nM, which is comparable to its human PARP14 potency (IC₅₀ < 3 nM) . This cross-species equipotency is essential for reliable translation of in vivo mouse pharmacology to human disease contexts. Many earlier PARP14 inhibitors lacked robust mouse activity, limiting their utility for preclinical disease modeling.

Cross-Species Mouse Model Translational

In Vivo Oral Bioavailability: RBN012759 Achieves Biologically Active Plasma Concentrations Following Oral Dosing

RBN012759 is orally active and achieves biologically relevant plasma concentrations in mice following peroral administration (500 mg/kg/dose) [1]. In an allergic airway inflammation model, oral dosing of RBN012759 significantly decreased mucus production, blunted allergen-induced IgE increases, and prevented IgG2a suppression [1]. This contrasts with earlier PARP14 inhibitors that lacked sufficient oral exposure for in vivo pharmacology.

Oral Bioavailability In Vivo Pharmacokinetics

Structural Rationale: Co-Crystal Structure of RBN012759 Bound to PARP14 Guides Rational Design and Differentiates from Earlier Inhibitors

The X-ray co-crystal structure of RBN012759 in complex with the catalytic fragment of human PARP14 (PDB: 6WE2, resolution 2.66 Å) reveals specific interactions that underpin its high potency and selectivity [1]. This structural information, absent for many earlier PARP14 probes, enables structure-guided optimization and provides a molecular basis for differentiating RBN012759 from less well-characterized inhibitors.

X-ray Crystallography Structure-Based Design Binding Mode

Recommended Applications for RBN012759 Based on Quantitative Differentiation Data


Immuno-Oncology: Reversal of Protumor Macrophage Polarization

In primary human macrophages, RBN012759 (3 nM IC₅₀) reverses IL-4-driven protumor gene expression, including downregulation of CD209, MMP-1, and CLTC, and reduces secretion of immunosuppressive cytokines IL-10, CCL24, and IL-1ra [1]. This activity, combined with >300-fold PARP family selectivity, makes RBN012759 the preferred tool for dissecting PARP14's role in tumor-associated macrophage biology without confounding off-target effects. Researchers investigating macrophage repolarization strategies for solid tumors should select RBN012759 over pan-PARP inhibitors or less selective PARP14 probes [2].

Allergic and Atopic Disease Models: In Vivo Modulation of IgE and Mucus Production

RBN012759 is orally active and achieves pharmacologically relevant plasma levels in mice [1]. In a model of Alternaria-induced allergic airway inflammation, oral administration of RBN012759 significantly decreased mucus overproduction, blunted circulating IgE elevation, and restored IgG2a levels [1]. These in vivo pharmacodynamic effects validate PARP14 catalytic activity as a driver of type 2 immune pathology and position RBN012759 as the tool of choice for in vivo pharmacology studies of allergic asthma, atopic dermatitis, and related conditions.

DNA Damage Repair and Genome Stability: PARP14-Dependent MRE11 Regulation

RBN012759 (25 µM) suppresses MRE11-mediated nucleolytic degradation of nascent DNA in BRCA-deficient cells, an activity shared with the earlier probe H10 but achievable with lower concentrations due to its superior potency [1]. For studies requiring sustained, selective PARP14 inhibition in DNA repair contexts—such as synthetic lethality screens or investigation of replication stress responses—RBN012759 provides a cleaner pharmacological profile than H10, reducing the risk of off-target confounding from PARP1/2 cross-reactivity.

Chemical Probe for Target Validation and Biomarker Discovery

The combination of sub-3 nM biochemical potency, >300-fold PARP family selectivity, cross-species equipotency, oral bioavailability, and an available co-crystal structure (PDB: 6WE2) establishes RBN012759 as a high-quality chemical probe [1][2]. It is recommended for definitive target validation studies, including in vivo genetic complementation (rescue) experiments and pharmacodynamic biomarker identification in both cancer and inflammatory disease models. Procurement from reputable vendors with documented purity (≥98%) and biological activity validation is advised .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RBN012759

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.